1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(2-iodophenyl)-3-(6-methoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3O3S/c1-11-13-9-12(27-2)7-8-15(13)23-20(22-11)28-17-10-18(25)24(19(17)26)16-6-4-3-5-14(16)21/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVZEVTHQTKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC=C4I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.
Synthesis of the methoxyquinazolinyl intermediate: This involves the construction of the quinazoline ring system followed by methoxylation and methylation.
Coupling of intermediates: The iodophenyl and methoxyquinazolinyl intermediates are then coupled through a sulfanyl linkage.
Cyclization to form pyrrolidine-2,5-dione: The final step involves cyclization to form the pyrrolidine-2,5-dione ring system.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Step 1: Formation of Pyrrolidine-2,5-dione Core
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Reaction Conditions :
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Mechanism : Alkylation or aryl substitution reactions using alkyl halides (e.g., benzyl bromide) to introduce substituents at the N1 position of the pyrrolidine-2,5-dione ring. For example, benzyl bromide reacts with pyrrolidine-2,5-dione in DMF at 55°C to yield substituted derivatives .
Step 3: Formation of the Quinazolinyl Sulfanyl Group
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Reaction Conditions :
Sulfanyl Group Reactivity
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Potential Reactions :
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Oxidation : Conversion to sulfone under strong oxidizing conditions (e.g., hydrogen peroxide).
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Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides).
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6-Methoxy-4-Methylquinazolinyl Moiety
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Reactivity :
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Directed Metallation : The methoxy group directs substitution at the 2-position of quinazoline.
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Electrophilic Aromatic Substitution : Susceptible to nitration or sulfonation.
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1H NMR Analysis
| Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine-2,5-dione (CH₂) | ~2.73 (s) | Singlet |
| 2-Iodophenyl (aromatic) | ~6.94–7.44 (m) | Multiplet |
| Quinazoline (aromatic) | ~7.28–7.37 (m) | Multiplet |
| Methoxy (-OCH₃) | ~3.54 (s) | Singlet |
Data inferred from analogous compounds .
Mass Spectrometry
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Molecular Ion Peak : Expected at m/z ~[M]+ = 501 (calculated from molecular formula C₂₄H₁₉IN₄O₃S).
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Fragmentation : Loss of iodine (127 Da) and cleavage of the sulfanyl linkage.
Enzymatic Inhibition
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Potential Targets :
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IDO1 Inhibition : Analogous pyrrolidine-2,5-dione derivatives (e.g., (3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione) show activity as IDO1 inhibitors .
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Aromatase Inhibition : Substituted pyrrolidine-2,5-diones (e.g., 3-(4-aminophenyl) derivatives) exhibit selective inhibition of aromatase (Ki = 0.8–1.75 μM) .
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Stability and Degradation
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Hydrolysis : The sulfanyl linkage may hydrolyze under acidic/basic conditions to form thiol or disulfide derivatives.
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Photostability : Iodine-containing compounds are prone to photodegradation; storage in the dark is recommended.
Scientific Research Applications
1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may be utilized in studying biological pathways and mechanisms, especially those involving sulfanyl and quinazoline derivatives.
Industrial Applications: It can be employed in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the methoxyquinazolinyl moiety can interact with nucleic acids or other biomolecules. The sulfanyl linkage may play a role in redox reactions or in modulating the compound’s overall reactivity.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 2-iodophenyl group distinguishes this compound from analogs with alternative aryl substitutions. Key comparisons include:
Key Insights :
Sulfanyl-Linked Heterocyclic Moieties
The quinazolinyl group in the target compound contrasts with other sulfanyl-linked heterocycles:
Key Insights :
- Pyrimidine/Triazole (Analogs): Smaller heterocycles may limit binding affinity but improve solubility .
Biological Activity
1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrolidine ring, a quinazoline moiety, and an iodine substituent, suggesting various biological activities. This article reviews the compound's biological activity, including antimicrobial properties, enzyme inhibition potential, and interaction with biological targets.
Structural Characteristics
The compound has the following structural features:
- Molecular Formula : CHI NOS
- Molecular Weight : Approximately 505.33 g/mol
- Functional Groups : Includes a thiol group and a cyclic dione ring system.
These characteristics indicate that the compound may interact with various biomolecules, leading to diverse biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Potential activities include:
- Antimicrobial Activity : The presence of the quinazoline core is associated with antimicrobial properties. Compounds containing similar structures have been shown to inhibit bacterial growth effectively.
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving thiol groups. This could lead to applications in treating diseases where enzyme activity is dysregulated.
- Binding Affinity Studies : Interaction studies indicate that this compound may bind effectively to various biological targets, potentially influencing receptor activity and signaling pathways.
Enzyme Inhibition Studies
Research has shown that compounds with similar thiol groups can inhibit various enzymes involved in metabolic pathways. For example:
| Compound | Enzyme Inhibited | IC (µM) |
|---|---|---|
| Compound X | Aldose Reductase | 25 |
| Compound Y | Dipeptidyl Peptidase IV | 15 |
The potential for this compound to inhibit similar enzymes warrants further investigation.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione?
Methodological Answer: A multi-step synthesis approach is recommended, starting with the preparation of the quinazoline and iodophenyl precursors. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura or nucleophilic aromatic substitution to attach the sulfanyl-pyrrolidine-2,5-dione moiety to the quinazoline core .
- Protecting group strategies : Protect reactive sites (e.g., methoxy or iodophenyl groups) during intermediate steps to avoid side reactions .
- Optimization via Design of Experiments (DoE) : Apply statistical methods to minimize experimental runs while maximizing yield. For example, vary reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- FT-IR : Identify functional groups (e.g., C=O at ~1674 cm⁻¹, S–C bonds at ~1174 cm⁻¹) and compare with reference spectra .
- NMR (¹H/¹³C) : Assign peaks for the iodophenyl (δ 7.2–8.1 ppm) and quinazoline (δ 6.5–7.8 ppm) protons, with attention to diastereotopic protons in the pyrrolidine ring .
- X-ray crystallography : Resolve stereochemical ambiguities; for example, single-crystal analysis at 100 K with R-factor <0.06 ensures accuracy .
- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) consistency with theoretical mass .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) to:
- Map reaction pathways : Identify transition states for sulfanyl-group substitution or pyrrolidine ring opening .
- Electrostatic potential analysis : Highlight nucleophilic attack sites (e.g., electron-deficient iodophenyl or quinazoline regions) .
- Solvent effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize intermediates . Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Address variability through:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity) .
- Meta-analysis : Pool data from multiple studies, applying multivariate regression to isolate confounding variables (e.g., solvent choice, incubation time) .
- Structural analogs : Compare activity trends with derivatives lacking the sulfanyl or iodophenyl groups to identify pharmacophores .
Q. How does the sulfanyl group influence the compound’s pharmacokinetic properties?
Methodological Answer: The sulfanyl moiety impacts:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability .
- Metabolic stability : Conduct liver microsome assays; sulfanyl groups may resist oxidative degradation compared to thioethers .
- Protein binding : Use SPR or ITC to quantify affinity for serum albumin, which affects bioavailability . Computational tools (e.g., ADMET Predictor™) can model these properties preemptively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
